molecular formula C10H16ClNO B074308 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone CAS No. 1132-20-3

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone

Cat. No.: B074308
CAS No.: 1132-20-3
M. Wt: 201.69 g/mol
InChI Key: OZKJSYJSHRYFEH-UHFFFAOYSA-N
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Description

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone is a bicyclic organic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone typically involves the reaction of 3-Azabicyclo(3.2.2)nonane with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid .

Mechanism of Action

The mechanism of action of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1132-20-3

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone

InChI

InChI=1S/C10H16ClNO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2

InChI Key

OZKJSYJSHRYFEH-UHFFFAOYSA-N

SMILES

C1CC2CCC1CN(C2)C(=O)CCl

Canonical SMILES

C1CC2CCC1CN(C2)C(=O)CCl

1132-20-3

Synonyms

3-(Chloroacetyl)-3-azabicyclo[3.2.2]nonane

Origin of Product

United States

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